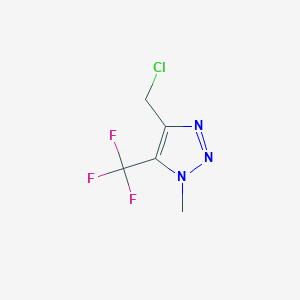

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves a number of cyclocondensation reactions. The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is thought to contribute to their unique physicochemical properties. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and properties of the molecule .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis

The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and properties of the molecule . These unique properties of fluorine mean that substitution with a trifluoromethyl group can significantly alter the properties of a compound .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

The trifluoromethyl group in this compound has been studied for its potential to enhance anti-cancer activity. Research has shown that molecules with the trifluoromethyl group can exhibit significant anti-cancer properties against various cell lines. For instance, derivatives of 4-(trifluoromethyl)isoxazoles have been synthesized and evaluated for their effectiveness against breast cancer cell lines, showing promising results .

Pharmaceutical Development

The presence of a trifluoromethyl group in pharmaceuticals can improve the drug’s metabolic stability, bioavailability, and binding affinity. The compound could serve as a precursor in the synthesis of trifluoromethylated pharmaceuticals, which are increasingly important in the development of new medications .

Agrochemical Formulation

In agrochemistry, the trifluoromethyl group is known to impart desirable properties to pesticides and herbicides, such as increased potency and longer-lasting effects. The subject compound could be utilized in the design and synthesis of new agrochemicals that benefit from the inclusion of the trifluoromethyl group .

Material Science

Materials containing the trifluoromethyl group can exhibit unique properties like increased chemical resistance and thermal stability. This makes the compound a valuable building block in creating advanced materials for various industrial applications .

Radical Trifluoromethylation Reactions

The compound can act as a reagent in radical trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group into organic molecules. This reaction is vital for creating compounds with enhanced pharmacological or agrochemical properties .

FDA-Approved Drug Research

Compounds with the trifluoromethyl group, like the one , are components of several FDA-approved drugs. Research into these compounds can lead to the discovery of new drugs with improved efficacy for treating various diseases and disorders .

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes .

Mode of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The presence of a trifluoromethyl group can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with a trifluoromethyl group have been associated with the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The presence of a trifluoromethyl group can influence the pharmacokinetic properties of a compound .

Result of Action

The presence of a trifluoromethyl group can enhance the potency of a drug toward its target .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which is associated with compounds containing a trifluoromethyl group, is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1-methyl-5-(trifluoromethyl)triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF3N3/c1-12-4(5(7,8)9)3(2-6)10-11-12/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUWUMURKIVNEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)CCl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3005674.png)

![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3005687.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B3005688.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B3005689.png)

![4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3005692.png)

![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005694.png)